molecular formula C22H22ClNO5S B15004892 Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B15004892
M. Wt: 447.9 g/mol
InChI Key: LZCJGNMPFPVYEH-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multiple steps:

    Formation of the Sulfonyl Chloride: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene, which is then sulfonated to produce 4-chloronaphthalen-1-ylsulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with an amine, specifically 3-amino-3-(4-methoxyphenyl)propanoic acid, to form the sulfonamide intermediate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studying the interactions of sulfonamide compounds with biological macromolecules.

Mechanism of Action

The mechanism of action for Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-bromonaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-{[(4-fluoronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the sulfonamide and ester functionalities also provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C22H22ClNO5S

Molecular Weight

447.9 g/mol

IUPAC Name

ethyl 3-[(4-chloronaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C22H22ClNO5S/c1-3-29-22(25)14-20(15-8-10-16(28-2)11-9-15)24-30(26,27)21-13-12-19(23)17-6-4-5-7-18(17)21/h4-13,20,24H,3,14H2,1-2H3

InChI Key

LZCJGNMPFPVYEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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